N-(4-methylpyrimidin-2-yl)-4-(2,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)benzenesulfonamide
Description
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Properties
IUPAC Name |
N-(4-methylpyrimidin-2-yl)-4-(2,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S/c1-14-9-10-23-21(24-14)25-30(28,29)17-7-5-16(6-8-17)26-15(2)11-18-19(26)12-22(3,4)13-20(18)27/h5-11H,12-13H2,1-4H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGLUXGJEGBAVLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)N3C(=CC4=C3CC(CC4=O)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methylpyrimidin-2-yl)-4-(2,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and cell proliferation inhibition. This article explores the synthesis, structural characteristics, and biological activities of this compound based on diverse research findings.
Chemical Structure and Synthesis
The compound is characterized by a complex structure that includes a pyrimidine ring and an indole derivative. The synthesis typically involves multi-step reactions that allow for the introduction of the sulfonamide group, which is crucial for its biological activity.
Structural Features
The compound features:
- A pyrimidine ring (4-methylpyrimidin-2-yl)
- An indole moiety (2,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)
- A benzenesulfonamide group , which enhances solubility and biological interaction.
Antitumor Activity
Research indicates that compounds with similar structural motifs exhibit significant antitumor properties. For instance, derivatives of pyrimidine and sulfonamide have been shown to inhibit various protein kinases involved in cell cycle regulation, such as CDK4 and CDK6. These kinases are critical targets in cancer therapy due to their role in cell proliferation.
Case Study:
In a study examining the effects of pyrimidine-based compounds on cancer cell lines, it was found that certain derivatives could effectively reduce cell viability in human lung cancer cells (A549). The IC50 values for these compounds ranged from 2.12 μM to 6.75 μM across different assays, indicating potent antitumor activity .
The proposed mechanism involves:
- Inhibition of Protein Kinases: By targeting CDK pathways, the compound may disrupt the cell cycle.
- Induction of Apoptosis: Certain studies suggest that similar compounds can trigger apoptotic pathways in cancer cells.
- Antimicrobial Properties: Some derivatives have shown activity against bacterial strains like Escherichia coli and Staphylococcus aureus, although this is secondary to their primary antitumor effects .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
